molecular formula C14H13N3O5 B2960763 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1286728-53-7

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2960763
M. Wt: 303.274
InChI Key: VEEHPHHTHMZNAD-UHFFFAOYSA-N
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Description

Phenoxymethylpenicillin, also known as Penicillin V or Penicillin VK, is a narrow-spectrum antibiotic used to prevent and treat mild to moderately severe infections in the respiratory tract, skin, and soft tissues . It is a phenoxymethyl analog of Penicillin G, or benzylpenicillin .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is subjected. For instance, the pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin was studied using dynamic simultaneous thermogravimetric analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and more. These properties are determined by the compound’s molecular structure and the nature of its constituent atoms .

Scientific Research Applications

Synthesis and Photo-Physical Characteristics

Research on compounds incorporating 1,3,4-oxadiazole units, such as the synthesis and photo-physical characterization of various benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, reveals significant implications in material science, particularly in the development of fluorescent materials with potential applications in sensing and imaging technologies. These compounds exhibit excited state intra-molecular proton transfer pathways, characterized by single absorption and dual emission properties, a feature that is critical for fluorescent probes and materials designed for advanced optical applications (Padalkar et al., 2011).

Antioxidant Activity

Another aspect of scientific research applications involves the evaluation of antioxidant properties, as seen in the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties. The study demonstrates the compounds' significant free-radical scavenging ability, underscoring the potential of 1,3,4-oxadiazole derivatives in developing antioxidant agents, which could have implications in pharmaceuticals and nutraceuticals to combat oxidative stress-related diseases (Shakir et al., 2014).

Anticancer Evaluation

The synthesis and characterization of benzimidazole derivatives containing 1,3,4-oxadiazole units have been explored for their pharmacological screening, including anticancer activities. These compounds have shown promising results in in vitro anticancer evaluations, suggesting their potential as templates for developing novel anticancer agents. The research underscores the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry, particularly in designing compounds with specific therapeutic activities (Salahuddin et al., 2014).

Antimicrobial Activity

Furthermore, the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives incorporating 1,3,4-oxadiazole motifs has revealed their potent antimicrobial properties. These findings highlight the potential application of such compounds in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial and fungal strains. The research contributes to the ongoing search for new antimicrobials amid rising antibiotic resistance (Padalkar et al., 2016).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it is handled and used. For instance, 2-Phenoxyethanol has a flash point of 130 °C / 266 °F and an autoignition temperature of 430 °C / 806 °F .

Future Directions

The future directions of research on a compound depend on its potential applications and the current state of knowledge about it. For example, research on benzimidazole ring systems’ antiproliferative and antimicrobial activities is being accelerated due to the inability to meet the desired outcomes of anticancer treatment and decrease in treatment success of bacterial and fungal infections .

properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c18-13(11-8-19-6-7-20-11)15-14-17-16-12(22-14)9-21-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEHPHHTHMZNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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